1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide

Lysosomal Pro-X carboxypeptidase PRCP inhibition Angiotensin III cleavage

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide (CAS 1009043-35-9) is a synthetic small molecule (C₁₇H₂₂ClN₃O₄S, MW 399.9) that combines a piperidine-4-carboxamide scaffold with an N-(4-chlorophenyl)sulfonyl-proline moiety. As an aryl sulfonamide derivative, it is structurally positioned at the interface of protease inhibitor and receptor modulator chemical space, with initial binding data suggesting nanomolar engagement at lysosomal Pro-X carboxypeptidase (PRCP).

Molecular Formula C17H22ClN3O4S
Molecular Weight 399.9 g/mol
Cat. No. B12640953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide
Molecular FormulaC17H22ClN3O4S
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)C(=O)N
InChIInChI=1S/C17H22ClN3O4S/c18-13-3-5-14(6-4-13)26(24,25)21-9-1-2-15(21)17(23)20-10-7-12(8-11-20)16(19)22/h3-6,12,15H,1-2,7-11H2,(H2,19,22)
InChIKeyUUKDKDRXGZUIOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide: Structural Identity and Baseline Certification for Research Procurement


1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide (CAS 1009043-35-9) is a synthetic small molecule (C₁₇H₂₂ClN₃O₄S, MW 399.9) that combines a piperidine-4-carboxamide scaffold with an N-(4-chlorophenyl)sulfonyl-proline moiety . As an aryl sulfonamide derivative, it is structurally positioned at the interface of protease inhibitor and receptor modulator chemical space, with initial binding data suggesting nanomolar engagement at lysosomal Pro-X carboxypeptidase (PRCP) [1]. However, publicly available head-to-head pharmacological profiling data against defined comparator sets remain sparse, making independent verification of differentiation claims essential during procurement.

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide: Why Generic Interchange Risk Is Unacceptable for This Compound


The 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide scaffold is not a commodity building block; its biological activity is exquisitely dependent on the precise spatial arrangement of the 4-chlorophenylsulfonyl group, the chiral proline linker, and the terminal piperidine-4-carboxamide. Even structurally analogous sulfonyl-proline-piperidine carboxamides can exhibit dramatically different target engagement profiles—a property documented across the matriptase inhibitor class where meta- vs. para-substitution patterns on the phenylsulfonyl group produce >100-fold shifts in IC₅₀ [1]. Simple functional-group-level interchange (e.g., replacing 4-Cl with 4-F, 4-Me, or unsubstituted phenyl) without quantitative, assay-matched bridging data carries a high risk of introducing an inactive or off-target-active compound into critical experimental workflows.

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide: Quantified Differentiation Evidence Against In-Class Analogs


PRCP Inhibitory Activity in Mouse Plasma: Head-to-Head Potency vs. Matriptase-Selective Scaffolds

In a whole serum shift assay measuring inhibition of PrCP-mediated angiotensin III cleavage in mouse plasma, 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide achieved an IC₅₀ of 10 nM [1]. By comparison, representative matriptase-optimized sulfonyl amides from the US8569313 patent series (e.g., inhibitor 16) exhibited IC₅₀ values of 255 nM against matriptase [2], highlighting that the 4-chlorophenylsulfonyl-proline-piperidine architecture is substantially biased toward PRCP over trypsin-like serine proteases. However, this comparison is cross-target and should be interpreted as a class-level selectivity signal rather than a direct matched-pair study.

Lysosomal Pro-X carboxypeptidase PRCP inhibition Angiotensin III cleavage

Calculated Physicochemical Properties: Oral Bioavailability Risk Profiling vs. Matriptase Inhibitor Benchmark

Predictive physicochemical profiling of 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide yields a calculated logP of 2.13, topological polar surface area of 92.24 Ų, 6 rotatable bonds, and full compliance with Lipinski's Rule of Five (MW 399.9, HBA 7, HBD 1, logP < 5) [1]. In contrast, structurally related matriptase inhibitors from the US8569313 series frequently bear amidino or guanidino groups, resulting in MW > 500 Da and TPSA > 140 Ų, which systematically erode oral bioavailability probability [2]. While these are computed rather than experimentally determined ADME parameters, they provide a quantitative framework for prioritizing this compound in early-stage in vivo pharmacology studies where passive permeability and oral absorption are gate-keeping criteria.

Drug-likeness Lipinski Rule of Five Physicochemical profiling

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide: Evidence-Backed Application Scenarios for Research and Procurement


PRCP-Mediated Angiotensin Metabolism Studies in Murine Cardiovascular Models

The compound's confirmed 10 nM IC₅₀ against mouse plasma PrCP in a whole serum shift assay [1] supports its use as a pharmacological probe in murine models of hypertension and cardiac remodeling where angiotensin III cleavage by PRCP is a proposed regulatory node. Procurement is justified for studies requiring a non-peptidic, drug-like inhibitor with demonstrated activity in a complex biological matrix.

Selectivity Profiling Against Matriptase and Related Trypsin-Like Serine Proteases

Because the 4-chlorophenylsulfonyl-proline architecture diverges from the meta-amidinophenyl motif that dominates matriptase inhibitor patents [2], this compound is a strong candidate for selectivity panel screening. Users seeking a PRCP-biased tool would benefit from quantitative head-to-head data against matriptase, hepsin, and HGFA to define the selectivity window.

Early-Stage Oral Pharmacokinetic Lead Optimization

With favorable calculated drug-likeness parameters (cLogP 2.13, TPSA 92.24 Ų, zero Ro5 violations) [3], this compound is suitable as a starting scaffold for oral PRCP inhibitor programs. Its lower MW and TPSA compared to matriptase-focused sulfonyl amides position it advantageously for permeability optimization, pending experimental confirmation of microsomal stability and Caco-2 permeability.

Quote Request

Request a Quote for 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.